4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene
Overview
Description
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene is an organic compound with the molecular formula C14H18Cl2NO2. This compound is characterized by the presence of a tert-butyl group, a dichlorocyclopropylmethyl group, and a nitrobenzene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene typically involves the following steps:
Nitration of tert-butylbenzene: The initial step involves the nitration of tert-butylbenzene to form 4-tert-butyl-2-nitrobenzene. This is achieved by reacting tert-butylbenzene with a mixture of concentrated sulfuric acid and nitric acid.
Formation of the dichlorocyclopropylmethyl group: The next step involves the formation of the dichlorocyclopropylmethyl group. This can be achieved by reacting 2,2-dichlorocyclopropylmethanol with a suitable base to form the corresponding dichlorocyclopropylmethyl halide.
Coupling reaction: The final step involves the coupling of 4-tert-butyl-2-nitrobenzene with the dichlorocyclopropylmethyl halide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The dichlorocyclopropylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, or primary amines.
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-aminobenzene.
Substitution: 4-Tert-butyl-1-[(2-hydroxycyclopropyl)methyl]-2-nitrobenzene.
Oxidation: 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-carboxybenzene.
Scientific Research Applications
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dichlorocyclopropylmethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-nitrobenzene: Lacks the dichlorocyclopropylmethyl group, making it less reactive in certain substitution reactions.
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-aminobenzene: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro compound.
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-carboxybenzene: The carboxylic acid group provides different reactivity, especially in condensation reactions.
Uniqueness
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene is unique due to the presence of both a nitro group and a dichlorocyclopropylmethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-13(2,3)10-5-4-9(12(7-10)17(18)19)6-11-8-14(11,15)16/h4-5,7,11H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQZNHLPHZLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385393 | |
Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-30-8 | |
Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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